molecular formula C10H20N2 B2571060 2-Methyl-2,9-diazaspiro[5.5]undecane CAS No. 933714-00-2

2-Methyl-2,9-diazaspiro[5.5]undecane

Cat. No.: B2571060
CAS No.: 933714-00-2
M. Wt: 168.284
InChI Key: BIEJYKKRBBVADH-UHFFFAOYSA-N
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Description

2-Methyl-2,9-diazaspiro[5.5]undecane is a versatile organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities and potential applications in medicinal chemistry. The spirocyclic framework imparts rigidity and conformational stability, making it an attractive scaffold for drug design and development.

Scientific Research Applications

2-Methyl-2,9-diazaspiro[5.5]undecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design targeting various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

Target of Action

The primary target of 2-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum Stress Response (ERSR) pathway . This pathway is involved in protein folding and calcium signaling within cells . The compound acts as an activator of the ERSR, triggering a series of biochemical reactions aimed at restoring homeostasis within the endoplasmic reticulum .

Mode of Action

This compound interacts with its targets by depleting intracellular calcium stores . This depletion, along with the accumulation of unfolded proteins, activates the molecular chaperone GRP78 (glucose-regulated protein 78) . GRP78 then triggers the ERSR pathway, which attempts to restore balance within the endoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ERSR pathway . When this pathway is activated, it attempts to restore homeostasis within the endoplasmic reticulum by facilitating protein folding and regulating calcium signaling . If the stress is too severe and the cell fails to adapt, apoptosis (programmed cell death) is induced .

Pharmacokinetics

The ADME properties of 2-Methyl-2,9-diazaspiro[5The compound’s ability to deplete intracellular calcium stores suggests that it is able to penetrate cellular membranes and exert its effects intracellularly .

Result of Action

The activation of the ERSR pathway by this compound results in a series of molecular and cellular effects. In particular, the compound has been shown to induce apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,9-diazaspiro[5.5]undecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a ketone or aldehyde, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.

    Substitution: Various halogenating agents or nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted diazaspiro compounds with different functional groups.

Comparison with Similar Compounds

Uniqueness: 2-Methyl-2,9-diazaspiro[55]undecane stands out due to its specific spirocyclic structure and the presence of a methyl group, which may influence its biological activity and chemical reactivity

Properties

IUPAC Name

2-methyl-2,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-2-3-10(9-12)4-6-11-7-5-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEJYKKRBBVADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2(C1)CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933714-00-2
Record name 2-methyl-2,9-diazaspiro[5.5]undecane
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